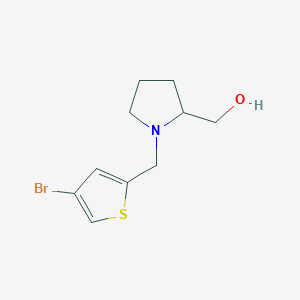

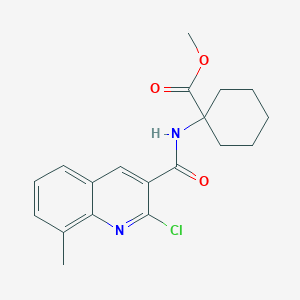

![molecular formula C11H15NO4 B2778160 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid CAS No. 1909336-14-6](/img/structure/B2778160.png)

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid, also known as Boc-2-oxo-1-pyrrole acetic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Singlet Oxygen Reactions and Synthesis of Prodigiosin Analogs

One notable application of pyrrole derivatives involves the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen. This reaction pathway yields peroxidic intermediates that can couple with nucleophiles to produce 5-substituted pyrroles. These compounds, including α,α′-bipyrroles, serve as precursors for the synthesis of prodigiosin and its analogs, highlighting their significance in the development of complex organic molecules with potential application in materials science and medicinal chemistry (Wasserman et al., 2004).

Continuous Flow Synthesis of Pyrrole Derivatives

The development of efficient synthetic methodologies for pyrrole derivatives also includes the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. Utilizing tert-butyl acetoacetates, amines, and 2-bromoketones, this approach leverages the HBr generated in the Hantzsch reaction for in situ hydrolysis of t-butyl esters to yield the corresponding acids in a single microreactor. This method underscores the compound's versatility in streamlining the production of complex organic structures, which could be advantageous for pharmaceutical and material science applications (Herath & Cosford, 2010).

Terbium-MOF Sensor for Ion Detection

In the field of materials science, a terbium metal-organic framework associated with pyrrole derivatives has been synthesized and shown to exhibit excellent fluorescence stability over a wide pH range in aqueous solution. This compound has demonstrated high selectivity and sensitivity for detecting Al3+ and CO32- ions in aqueous solutions, making it a promising sensor material for environmental monitoring and analytical chemistry (Zhan et al., 2019).

Regio-selective Synthesis for Chemical Building Blocks

Another significant research application involves the regio-selective synthesis of novel pyrrole carboxylic acid derivatives. This synthesis route utilizes the bulky tert-butyl moiety of pyrrole to direct selective substitutions, highlighting the strategic manipulation of molecular structures to achieve desired chemical properties. Such methodologies are critical for the development of new materials and active pharmaceutical ingredients (Nguyen et al., 2009).

Propriétés

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHJVIGMEHIAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)

![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2778092.png)

![[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2778095.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2778098.png)

![Methyl ({4-methyl-5-[(3-methyl-1H-pyrazol-1-YL)methyl]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2778099.png)